molecular formula C10H5BrClN3 B11810908 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11810908
M. Wt: 282.52 g/mol
InChI Key: RLAGOFVAPNRILH-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 1269291-51-1) is a high-value chemical building block within the pyrazole heterocycle family. With the molecular formula C10H5BrClN3 and a molecular weight of 282.52 g/mol, this compound is characterized by a pyrazole ring substituted with a bromo atom, a 4-chlorophenyl group, and an electron-withdrawing nitrile group . This specific substitution pattern makes it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal and agrochemical research. Pyrazole derivatives are renowned for their wide spectrum of biological activities, extensively documented in scientific literature to include anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral properties . The structure of this compound incorporates several pharmacologically privileged motifs, and its specific bromo and cyano functional groups are amenable for further chemical manipulation via cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. As a key synthetic precursor, it is instrumental in developing novel therapeutic agents and optimizing lead compounds . The compound is for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should handle this material in accordance with applicable laboratory safety guidelines, consulting its Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

5-bromo-1-(4-chlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

RLAGOFVAPNRILH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup :

    • 4-Chlorophenylhydrazine (1.0 equiv) reacts with ethyl 3-cyano-3-oxopropanoate (1.2 equiv) in ethanol under reflux (78°C) for 12 hours.

    • Acid catalysis (e.g., acetic acid) enhances cyclization efficiency.

  • Intermediate Isolation :

    • The product, 1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is isolated via vacuum filtration (yield: 65–75%).

  • Bromination :

    • Electrophilic bromination using N-bromosuccinimide (NBS, 1.1 equiv) in dimethylformamide (DMF) at 0–5°C for 2 hours introduces the bromo group at C5.

    • Yield post-recrystallization (ethanol): 80–85%.

Key Considerations :

  • Excess β-keto nitrile prevents side reactions.

  • Low-temperature bromination minimizes di-substitution.

One-Pot Synthesis Using Nano-Catalysts

Green chemistry approaches leverage nano-catalysts to streamline synthesis.

Procedure:

  • Catalyst Preparation :

    • Layered double hydroxide (LDH) supported copper iodide (LDH@PTRMS@DCMBA@CuI) serves as a recyclable catalyst.

  • Reaction Components :

    • 4-Chlorophenylhydrazine, malononitrile, and bromoacetylene undergo one-pot cyclization in water/ethanol (1:1) at 55°C.

  • Outcome :

    • Direct formation of the target compound in 88% yield.

    • Reaction time: 3 hours.

Benefits :

  • Reduced waste and energy consumption.

  • Catalyst reuse for 5 cycles without activity loss.

Halogen Exchange Reactions

Metal-mediated halogen exchange offers an alternative route.

Procedure:

  • Substrate Preparation :

    • 5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) reacts with LiBr (3.0 equiv) in DMF at 120°C for 24 hours.

  • Product Isolation :

    • LiBr facilitates chloride-to-bromide exchange at C5 (yield: 60–65%).

Limitations :

  • Requires high temperatures.

  • Competing side reactions reduce yield.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Cyclocondensation4-Cl-phenylhydrazine, NBSReflux, 12h80–85High regioselectivityMulti-step purification
Sandmeyer ReactionNaNO₂, HBr, CuBr−10°C, 2h70–75Avoids electrophilic reagentsDiazonium intermediate handling
Nano-CatalyzedLDH@CuI, malononitrile55°C, 3h88Eco-friendly, one-potCatalyst synthesis required
Halogen ExchangeLiBr, DMF120°C, 24h60–65Utilizes cheaper substratesLow efficiency

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures.

  • Ethanol/water mixtures improve solubility in nano-catalyzed methods.

Temperature Control

  • Bromination at 0–5°C prevents di-substitution.

  • Cyclocondensation at reflux ensures complete ring formation.

Catalyst Loading

  • 5 mol% LDH@CuI achieves optimal activity without leaching.

Challenges and Solutions

ChallengeMitigation Strategy
Di-substitution during brominationUse NBS at 0°C with slow addition
Low cyanation efficiencyEmploy trimethylsilyl cyanide (TMSCN) as cyanide source
Catalyst deactivationRegenerate LDH@CuI via calcination at 400°C

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield hydrides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Conditions typically involve heating and the use of polar aprotic solvents.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with different functional groups.

    Oxidation and Reduction: Products include pyrazole oxides or hydrides.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has demonstrated significant antimicrobial properties. Research indicates that it effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound are as follows:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

This compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been extensively researched. It has shown cytotoxic effects against various cancer cell lines, particularly glioblastoma and breast cancer cells. The following table summarizes its efficacy:

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)5.0Significant growth inhibition
MCF7 (Breast Cancer)3.5High cytotoxicity

In vivo studies have indicated that this compound can inhibit tumor growth without significant toxicity to normal cells, highlighting its therapeutic potential.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibits selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The results from various models are summarized below:

Model COX-1 Inhibition (%) COX-2 Inhibition (%)
Carrageenan-Induced Edema40%75%

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Studies

Several studies have documented the applications of this compound:

  • A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting its significant antimicrobial activity linked to structural modifications.
  • Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.
  • A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity against various cancer cell lines, reinforcing the importance of structural features in biological efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

a) Substituent Effects on Lipophilicity and Bioactivity

  • The bromine and chlorophenyl groups in the target compound confer higher lipophilicity compared to amino-substituted analogs (e.g., 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

b) Impact of Heterocyclic Fusion

  • Compounds fused with thiazole rings (e.g., ) exhibit increased molecular complexity and rigidity, which may improve target selectivity but complicate synthetic routes .

c) Nitrile Group Utility

  • The nitrile group at position 4 is conserved across many analogs, suggesting its role as a hydrogen-bond acceptor or metabolic stabilizer. Its absence in compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide () correlates with altered physicochemical profiles, such as higher melting points (165°C vs. 117°C for nitrile-containing analogs) .

Biological Activity

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, particularly in anticancer research.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological activities. The presence of bromine and chlorophenyl substituents enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 5-bromo-1H-pyrazole-4-carbonitrile under controlled conditions. This process may utilize various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of glioblastoma cells by targeting key signaling pathways involved in tumor proliferation. In vitro assays demonstrated that this compound exhibits low micromolar activity against specific kinases such as AKT2, which is crucial in glioma malignancy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits glioblastoma cell growth
Kinase InhibitionTargets AKT2, affecting oncogenic pathways
AntimicrobialPotential activity against various pathogens

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that play critical roles in cell signaling and proliferation. By obstructing these pathways, the compound can induce apoptosis in cancer cells while sparing normal cells, thereby reducing cytotoxicity .

Case Studies

A notable study evaluated the compound's efficacy against primary patient-derived glioblastoma cells. The results indicated that it significantly reduced neurosphere formation, a hallmark of stem cell-like properties in tumors. This suggests that the compound may be effective not only against established tumors but also against cancer stem cells, which are often resistant to conventional therapies .

Research Findings

Further investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the pyrazole ring can enhance its potency and selectivity. For example, substituents on the phenyl ring can influence binding affinity to target proteins, making it a versatile scaffold for drug development .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Bromine SubstitutionIncreased potency against cancer cells
Chlorophenyl GroupEnhances interaction with kinase targets

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-ketonitriles or halogenation of pre-formed pyrazole cores. Reaction optimization includes varying catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity. Monitoring via thin-layer chromatography (TLC) and quenching at intermediate stages ensures purity . Statistical design of experiments (DoE) can minimize trials while accounting for variables like stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies nitrile (C≡N, ~2200 cm⁻¹) and aryl halide vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions .

Q. How do substituents like bromine and chlorophenyl groups influence the compound’s biological activity?

  • Methodological Answer : Bromine enhances electrophilicity for nucleophilic substitution in drug-target interactions. The 4-chlorophenyl group increases lipophilicity, improving membrane permeability. Comparative studies using analogs (e.g., nitro or fluoro substituents) reveal activity trends via structure-activity relationship (SAR) tables .

Advanced Questions

Q. What experimental strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

  • Replicating studies under standardized conditions (e.g., IC₅₀ assays with controls).
  • Using high-throughput screening (HTS) to validate hits.
  • Applying metabolomics to assess off-target effects .

Q. How can computational methods like quantum chemical calculations enhance synthesis and reactivity studies?

  • Methodological Answer : Density functional theory (DFT) predicts reaction pathways and transition states, guiding catalyst selection. Molecular docking screens binding affinities to biological targets (e.g., kinases). Machine learning models trained on existing pyrazole datasets prioritize synthetic routes .

Q. What crystallographic insights inform the design of pyrazole-based pharmaceuticals?

  • Methodological Answer : Single-crystal X-ray diffraction reveals supramolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the compound’s conformation. For example, the nitrile group’s orientation affects solubility and protein binding. These insights guide derivatization for improved pharmacokinetics .

Q. How can statistical design of experiments (DoE) improve yield and selectivity in multi-step syntheses?

  • Methodological Answer : DoE identifies critical variables (e.g., temperature, reagent ratio) through factorial designs. For instance, a Plackett-Burman design reduces trials by 50% while optimizing bromination efficiency. Response surface methodology (RSM) models nonlinear relationships to maximize yield .

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